molecular formula C18H16N2O2 B2515436 N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide CAS No. 852369-04-1

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Cat. No.: B2515436
CAS No.: 852369-04-1
M. Wt: 292.338
InChI Key: VUCLNHXGDBJILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and has been the subject of various scientific studies due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves the condensation of 2-methyl-1H-indole-3-carboxaldehyde with N-methyl-N-phenylacetamide under acidic or basic conditions. The reaction is often catalyzed by a suitable acid or base, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • N-methyl-1H-indole-3-carboxamide
  • 2-methyl-1H-indole-3-carboxylic acid
  • N-phenyl-2-oxoacetamide

Comparison: N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is unique due to its specific substitution pattern on the indole ring and the presence of both N-methyl and N-phenyl groups. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)19-12)17(21)18(22)20(2)13-8-4-3-5-9-13/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCLNHXGDBJILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.